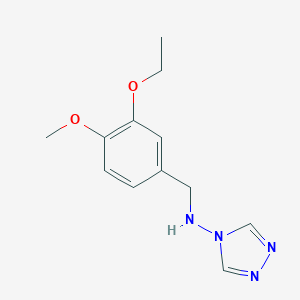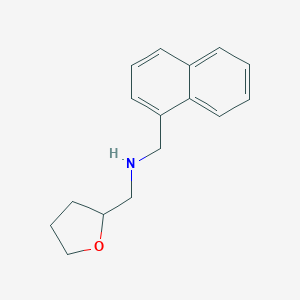![molecular formula C16H18BrNO3 B276763 N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276763.png)
N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide, also known as Briciclib, is a small molecule inhibitor that targets cyclin-dependent kinases (CDKs). CDKs are a family of enzymes that regulate cell division and are frequently dysregulated in cancer cells. Briciclib has shown promising results in preclinical studies as a potential anticancer drug.
Mechanism of Action
N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide targets CDKs, specifically CDK2 and CDK9, which are involved in cell cycle regulation and transcriptional control. By inhibiting these enzymes, N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide can prevent cancer cells from dividing and proliferating. Additionally, N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has been shown to have a favorable pharmacokinetic profile, meaning it is well-absorbed and distributed in the body. It has a half-life of approximately 4 hours and is metabolized by the liver. N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has also been shown to have low toxicity in preclinical studies, indicating it may be a safe and effective anticancer drug.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is its specificity for CDK2 and CDK9, which makes it a targeted therapy option. Additionally, N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has shown synergistic effects when used in combination with other chemotherapy drugs, potentially increasing its effectiveness. However, one limitation of N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is its complex synthesis process, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide. One area of interest is the development of more efficient synthesis methods to increase its availability for research and clinical use. Additionally, further preclinical studies are needed to determine its efficacy and safety in combination with other chemotherapy drugs. Clinical trials are also needed to determine its effectiveness in humans as an anticancer drug. Finally, N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide may have potential applications in other diseases beyond cancer, such as viral infections and neurodegenerative diseases.
Synthesis Methods
N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide can be synthesized using a multi-step process starting from 4-bromobenzaldehyde and 1,8-diaminooctane. The intermediate product is then reacted with an isocyanate to form the final product. The synthesis process is complex and requires expertise in organic chemistry.
Scientific Research Applications
N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has been extensively studied for its potential as an anticancer drug. Preclinical studies have shown that it can inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has also been shown to enhance the effectiveness of chemotherapy drugs, making it a potential combination therapy option.
properties
Molecular Formula |
C16H18BrNO3 |
|---|---|
Molecular Weight |
352.22 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide |
InChI |
InChI=1S/C16H18BrNO3/c17-11-4-6-12(7-5-11)18-15(20)13-10-14(19)21-16(13)8-2-1-3-9-16/h4-7,13H,1-3,8-10H2,(H,18,20) |
InChI Key |
GPTIQFCJMLKUMT-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)C(CC(=O)O2)C(=O)NC3=CC=C(C=C3)Br |
Canonical SMILES |
C1CCC2(CC1)C(CC(=O)O2)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B276681.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276682.png)
![4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B276683.png)
![2-{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B276685.png)



![N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276696.png)

![N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B276700.png)

![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276702.png)
![1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol](/img/structure/B276703.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276705.png)